AB-CHMINACA metabolite M2

Vue d'ensemble

Description

Métabolite M2 de l’AB-CHMINACA: est un métabolite du cannabinoïde synthétique AB-CHMINACA. Les cannabinoïdes synthétiques sont une classe de drogues de synthèse qui imitent les effets du tétrahydrocannabinol, le composant actif du cannabis. L’AB-CHMINACA est un cannabinoïde synthétique à base d’indazole qui a été détecté dans diverses matrices biologiques, y compris l’urine . Les propriétés physiologiques et toxicologiques du métabolite M2 de l’AB-CHMINACA ne sont pas bien comprises, et il est principalement utilisé pour des applications médico-légales et de recherche .

Méthodes De Préparation

Voies de synthèse et conditions de réaction: La synthèse du métabolite M2 de l’AB-CHMINACA implique la réaction de l’AB-CHMINACA avec diverses enzymes biologiques. Des études in vitro utilisant des microsomes hépatiques humains ou des hépatocytes sont des méthodes courantes pour produire ce métabolite . Les conditions de réaction impliquent généralement une incubation avec le composé parent, l’AB-CHMINACA, en présence de cofacteurs nécessaires à l’activité enzymatique.

Méthodes de production industrielle: la synthèse peut être mise à l’échelle en utilisant des processus enzymatiques similaires dans des bioréacteurs, en assurant des conditions contrôlées pour un rendement optimal .

Analyse Des Réactions Chimiques

Types de réactions: Le métabolite M2 de l’AB-CHMINACA subit diverses réactions chimiques, notamment l’oxydation, la réduction et l’hydrolyse. Ces réactions sont facilitées par des enzymes telles que le cytochrome P450 dans le foie .

Réactifs et conditions courants:

Oxydation: Implique généralement des enzymes cytochrome P450 et de l’oxygène.

Réduction: Peut impliquer des enzymes réductases et des cofacteurs comme le NADPH.

Hydrolyse: Souvent facilitée par les estérases dans les systèmes biologiques.

Principaux produits formés: Le principal produit formé à partir de ces réactions est le métabolite M2 de l’AB-CHMINACA lui-même, qui est le résultat de la transformation métabolique de l’AB-CHMINACA .

Applications de la recherche scientifique

Le métabolite M2 de l’AB-CHMINACA est largement utilisé en toxicologie médico-légale pour détecter l’utilisation de l’AB-CHMINACA dans les échantillons biologiques . Il est également utilisé dans la recherche pour comprendre le métabolisme et les effets toxicologiques des cannabinoïdes synthétiques. De plus, il sert d’étalon de référence en chimie analytique pour le développement de méthodes de détection utilisant des techniques telles que la spectrométrie de masse .

Applications De Recherche Scientifique

Forensic Toxicology

Detection and Quantification in Biological Samples

AB-CHMINACA metabolite M2 is primarily detected in urine, making it crucial for forensic applications. A study developed a liquid chromatography tandem mass spectrometry (LC-MS/MS) method to analyze AB-CHMINACA and its metabolites, including M2, in hair samples from suspected users. The method demonstrated good linearity and precision, with limits of detection ranging from 0.5 to 10 pg/mg . This analytical approach is vital for confirming drug use in legal cases.

Case Study: Sudden Death Due to AB-CHMINACA

A notable case involved a patient who suffered pulmonary edema leading to systemic hypoxemia and death after using AB-CHMINACA. The blood levels of M2 were significantly higher (56.73 ng/mL) compared to the parent compound (7.61 ng/mL), indicating rapid metabolism and highlighting the importance of measuring M2 for diagnosing intoxication . This case illustrates how understanding metabolite levels can aid in forensic investigations.

Clinical Implications

Understanding Metabolism and Toxicity

Research on the metabolism of AB-CHMINACA has shown that M2 is a major metabolite formed through hydroxylation processes. Studies indicate that high ratios of M2 to the parent compound can occur, suggesting that M2 may be more readily detectable than AB-CHMINACA itself in certain scenarios . This has implications for clinical settings where patients present with symptoms of intoxication but have undetectable levels of the parent drug.

Case Study: Clinical Presentation of Intoxication

In another study, patients exhibiting acute delirium and seizures had detectable levels of M2, even when AB-CHMINACA was not found in their blood samples. This underscores the necessity for clinicians to consider metabolite testing as part of the diagnostic process for suspected synthetic cannabinoid intoxication .

Research Applications

Metabolic Pathway Elucidation

The identification of metabolites like M2 is essential for understanding the metabolic pathways of synthetic cannabinoids. In vitro studies using human hepatocytes have allowed researchers to characterize the major metabolites formed from AB-CHMINACA, including M2 . These findings are crucial for developing analytical standards and improving detection methods for clinical and forensic purposes.

Table 1: Summary of Key Findings on this compound

Mécanisme D'action

Le mécanisme d’action exact du métabolite M2 de l’AB-CHMINACA n’est pas bien caractérisé. On sait que le composé parent, l’AB-CHMINACA, agit comme un agoniste à haute affinité pour le récepteur cannabinoïde central 1 (CB1) et le récepteur cannabinoïde périphérique 2 (CB2) . Le métabolite conserve probablement une certaine affinité pour ces récepteurs, contribuant à ses effets pharmacologiques .

Comparaison Avec Des Composés Similaires

Composés similaires:

AB-FUBINACA: Un autre cannabinoïde synthétique à base d’indazole avec une affinité réceptoriale similaire.

ADB-CHMINACA: Un composé structurellement apparenté avec une grande puissance et des voies métaboliques similaires.

Unicité: Le métabolite M2 de l’AB-CHMINACA est unique en raison de son origine métabolique spécifique à partir de l’AB-CHMINACA. Sa détection dans les échantillons biologiques est cruciale pour les enquêtes médico-légales, le distinguant des autres cannabinoïdes synthétiques .

Activité Biologique

AB-CHMINACA, a synthetic cannabinoid, has gained attention due to its potent biological activity and the rapid metabolism to its metabolites, particularly M2. This article delves into the biological activity of the AB-CHMINACA metabolite M2, detailing its pharmacological effects, metabolic pathways, and case studies that highlight its significance in toxicology.

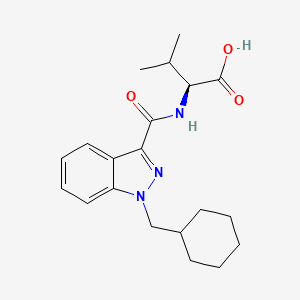

Chemical Structure :

this compound is characterized by the molecular formula and a molecular weight of approximately 358.2125 g/mol. Its structure includes a carboxylated moiety that plays a crucial role in its metabolic pathway.

Metabolic Pathway :

The metabolism of AB-CHMINACA primarily occurs through cytochrome P450 enzymes, with CYP3A4 being the most significant enzyme involved. The metabolite M2 is formed rapidly after administration, with studies showing a high blood ratio of M2 to the parent compound, indicating swift metabolic conversion .

Biological Activity

AB-CHMINACA and its metabolites exhibit significant activity at cannabinoid receptors:

- CB1 Receptor Affinity :

- Efficacy :

- Tetrad Test Results :

Case Studies

Several case studies have documented the presence of AB-CHMINACA and its metabolites in clinical toxicology:

- Case Study 1 : An autopsy report indicated that a young man died shortly after consuming an herbal product containing AB-CHMINACA. Toxicological analyses revealed significant levels of both AB-CHMINACA and its metabolite M2 in blood samples .

- Case Study 2 : In another incident involving multiple synthetic cannabinoids, M2 was detected alongside other metabolites at varying concentrations, reinforcing its prominence in human metabolism following exposure to AB-CHMINACA .

Research Findings

A summary of key research findings regarding this compound is presented below:

Propriétés

IUPAC Name |

(2S)-2-[[1-(cyclohexylmethyl)indazole-3-carbonyl]amino]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O3/c1-13(2)17(20(25)26)21-19(24)18-15-10-6-7-11-16(15)23(22-18)12-14-8-4-3-5-9-14/h6-7,10-11,13-14,17H,3-5,8-9,12H2,1-2H3,(H,21,24)(H,25,26)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWDOPMKLKXLVEL-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101188337 | |

| Record name | N-[[1-(Cyclohexylmethyl)-1H-indazol-3-yl]carbonyl]-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101188337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185887-51-7 | |

| Record name | N-[[1-(Cyclohexylmethyl)-1H-indazol-3-yl]carbonyl]-L-valine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185887-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-((1-(Cyclohexylmethyl)-1H-indazol-3-yl)carbonyl)-L-valine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1185887517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[[1-(Cyclohexylmethyl)-1H-indazol-3-yl]carbonyl]-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101188337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-((1-(CYCLOHEXYLMETHYL)-1H-INDAZOL-3-YL)CARBONYL)-L-VALINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J57LGFISXI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.